![molecular formula C26H28F3N5O3 B2403259 N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223843-20-6](/img/structure/B2403259.png)
N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C26H28F3N5O3 and its molecular weight is 515.537. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase. This is crucial for preventing cancer cell proliferation and promoting cell death.
- Induction of Apoptosis : The mechanism involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : The compound may inhibit pathways involved in cancer progression such as the PI3K/Akt/mTOR pathway and the MAPK pathway.
Study 1: Breast Cancer Cell Lines
A study published in Molecules reported that derivatives of triazoloquinazoline compounds exhibited significant cytotoxicity against breast carcinoma cells. The treatment resulted in:
- Cell Viability : A reduction in cell viability by over 50% at specific concentrations.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating the activation of apoptotic pathways.
Concentration (μg/mL) | Cell Viability (%) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Activity |
---|---|---|---|
10 | 45 ± 5 | 2.5 | Increased |
20 | 30 ± 7 | 3.0 | Significantly Increased |
50 | 15 ± 10 | 4.0 | Highly Increased |
Study 2: Mechanistic Insights
Another study explored the molecular interactions between this compound and specific proteins involved in apoptosis. The results indicated:
- Binding Affinity : High binding affinity to cIAP1 and Bcl-2 proteins.
- Molecular Docking Studies : Suggested that the trifluoromethyl group enhances binding interactions with target proteins.
Propriétés
IUPAC Name |
N,4-bis(2-methylpropyl)-1,5-dioxo-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O3/c1-15(2)12-30-22(35)18-8-9-20-21(11-18)34-24(32(23(20)36)13-16(3)4)31-33(25(34)37)14-17-6-5-7-19(10-17)26(27,28)29/h5-11,15-16H,12-14H2,1-4H3,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVNVRXJFTOKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)C(F)(F)F)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.